![molecular formula C15H11FN2OS2 B2922921 3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 330201-42-8](/img/structure/B2922921.png)
3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
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Overview
Description
“3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide” is a compound that belongs to the benzothiazole family . Benzothiazoles are important heterocyclic compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide” is likely to be similar to other benzothiazole derivatives. The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide” are likely to be similar to those of other benzothiazole derivatives. These reactions could include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazoles have been reported to demonstrate potent effects on various human tumor cell lines, indicating potential applications in cancer research and therapy .
Antibacterial Activities
Compounds with a thiazole structure have shown effectiveness in combating bacterial infections, suggesting their use in developing new antibacterial agents .
Anticancer Medicines
Thiazole-containing molecules are present in clinically used anticancer medicines, highlighting their significance in medicinal chemistry .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of molecular docking studies against the target DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
For instance, they can inhibit the activity of the target enzyme, leading to the disruption of essential biological processes .
Biochemical Pathways
Given the potential anti-tubercular activity of benzothiazole derivatives, it can be inferred that they may interfere with the cell wall biosynthesis pathway of mycobacterium tuberculosis .
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been found to exhibit potent cytotoxicity activity on various human tumor cell lines .
properties
IUPAC Name |
3-fluoro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-20-15-18-12-6-5-11(8-13(12)21-15)17-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZUQOVMODXBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide |
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